molecular formula C8H13NS B14449383 (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole CAS No. 77469-26-2

(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole

Cat. No.: B14449383
CAS No.: 77469-26-2
M. Wt: 155.26 g/mol
InChI Key: UASMLVPXGAKINA-SFYZADRCSA-N
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Description

(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a cyclohexyl aziridine with a dialkyl malonate can yield a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which can then be further processed to obtain the desired benzothiazole compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, solvents, and temperature controls to facilitate the cyclization and subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3R,3aR,7aS)-3-Butylhexahydro-1(3H)-isobenzofuranone
  • (3S,3aS,7aR)-3-Butylhexahydro-2-benzofuran-1(3H)-one

Uniqueness

Compared to similar compounds, (3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole stands out due to its specific structural features and reactivity. Its benzothiazole ring system provides unique electronic and steric properties, making it suitable for various specialized applications .

Properties

CAS No.

77469-26-2

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

(3aR,7aS)-2-methyl-3a,4,5,6,7,7a-hexahydro-1,3-benzothiazole

InChI

InChI=1S/C8H13NS/c1-6-9-7-4-2-3-5-8(7)10-6/h7-8H,2-5H2,1H3/t7-,8+/m1/s1

InChI Key

UASMLVPXGAKINA-SFYZADRCSA-N

Isomeric SMILES

CC1=N[C@@H]2CCCC[C@@H]2S1

Canonical SMILES

CC1=NC2CCCCC2S1

Origin of Product

United States

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